molecular formula C12H13NO6 B1666400 6-Indolizinepropanoic acid, 3-carboxy-1,2,3,5-tetrahydro-8-hydroxy-5-oxo-, (-)- CAS No. 87896-52-4

6-Indolizinepropanoic acid, 3-carboxy-1,2,3,5-tetrahydro-8-hydroxy-5-oxo-, (-)-

Cat. No. B1666400
CAS RN: 87896-52-4
M. Wt: 267.23 g/mol
InChI Key: HMWIHWAAIYAMFZ-UHFFFAOYSA-N
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Description

A 58365 A is an angiotensin converting enzyme (ACE) inhibitor isolated from Streptomyces chromofuscus. It is used to treat hypertension and congestive heart failure.

Scientific Research Applications

Peptidomimetics and Protease Inhibitors

6-Indolizinepropanoic acid derivatives have been designed as scaffolds for mimicking the extended conformation of a peptide. This has been particularly effective in the development of protease inhibitors, such as those targeting HCV NS3 protease (Zhang, Schmitt, & Decicco, 2002).

Synthesis of Novel Compounds

The compound has been used as a starting point for synthesizing a range of novel compounds, including indolo- and furano-fused indolizinones. These syntheses often involve complex chemical reactions like palladium-mediated C-N coupling and intramolecular Heck cyclization (Mmutlane, Harris, & Padwa, 2005).

Scaffold for Dipeptide Mimetics

The acid has been utilized as a key compound in the synthesis of dipeptido mimetics, demonstrating its versatility in creating complex organic structures (Millet, Houssin, Hénichart, & Rigo, 1999).

Photoluminescence Studies

6-Indolizinepropanoic acid derivatives exhibit unique photoluminescent properties, such as reversible pH-dependent optical behaviors, making them of interest in materials science and photophysical studies (Outlaw, Zhou, Bragg, & Townsend, 2016).

Antibacterial Agents

Certain derivatives of 6-Indolizinepropanoic acid have been synthesized and evaluated for their antibacterial activities. These derivatives show promise in combating various bacterial strains, highlighting the compound's potential in the development of new antibiotics (Ishikawa, Tabusa, Miyamoto, Kano, Ueda, Tamaoka, & Nakagawa, 1989).

Synthesis of Fluorescent Sensors

Derivatives of this compound have been synthesized for use as fluorescent sensors, particularly for detecting metal ions like Cu2+. This application demonstrates the compound's utility in analytical chemistry and sensor technology (An, 2012).

Synthesis of Pharmacologically Active Compounds

It has been used in the synthesis of various pharmacologically active indoles, demonstrating its importance in the field of medicinal chemistry and drug development (Hishmat, Ebeid, Nakkady, Fathy, & Mahmoud, 1999).

properties

CAS RN

87896-52-4

Product Name

6-Indolizinepropanoic acid, 3-carboxy-1,2,3,5-tetrahydro-8-hydroxy-5-oxo-, (-)-

Molecular Formula

C12H13NO6

Molecular Weight

267.23 g/mol

IUPAC Name

6-(2-carboxyethyl)-8-hydroxy-5-oxo-2,3-dihydro-1H-indolizine-3-carboxylic acid

InChI

InChI=1S/C12H13NO6/c14-9-5-6(1-4-10(15)16)11(17)13-7(9)2-3-8(13)12(18)19/h5,8,14H,1-4H2,(H,15,16)(H,18,19)

InChI Key

HMWIHWAAIYAMFZ-UHFFFAOYSA-N

SMILES

C1CC2=C(C=C(C(=O)N2C1C(=O)O)CCC(=O)O)O

Canonical SMILES

C1CC2=C(C=C(C(=O)N2C1C(=O)O)CCC(=O)O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

3-carboxy-1,2,3,5-tetrahydro-9-hydroxy-5-oxo-6-indolizinepropanoic acid
A 58365A
A-58365A
A58365A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Indolizinepropanoic acid, 3-carboxy-1,2,3,5-tetrahydro-8-hydroxy-5-oxo-, (-)-
Reactant of Route 2
6-Indolizinepropanoic acid, 3-carboxy-1,2,3,5-tetrahydro-8-hydroxy-5-oxo-, (-)-
Reactant of Route 3
6-Indolizinepropanoic acid, 3-carboxy-1,2,3,5-tetrahydro-8-hydroxy-5-oxo-, (-)-
Reactant of Route 4
6-Indolizinepropanoic acid, 3-carboxy-1,2,3,5-tetrahydro-8-hydroxy-5-oxo-, (-)-
Reactant of Route 5
6-Indolizinepropanoic acid, 3-carboxy-1,2,3,5-tetrahydro-8-hydroxy-5-oxo-, (-)-
Reactant of Route 6
6-Indolizinepropanoic acid, 3-carboxy-1,2,3,5-tetrahydro-8-hydroxy-5-oxo-, (-)-

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